8-Bromo-2-methyl-5-nitroquinoline

Anticancer Cytotoxicity Quinoline Derivatives

8-Bromo-2-methyl-5-nitroquinoline (CAS 151537-92-7) is a rationally designed, tri-substituted quinoline scaffold that integrates three critical functional handles: an 8-bromo group for Pd-catalyzed diversification, a 2-methyl group that modulates one‑electron reduction potential (~100 mV shift), and a 5-nitro bioreductive trigger. This precise architecture underpins 20–60‑fold hypoxic selectivity in bioreductive prodrug programs and superior antiviral potency in HIV‑1 integrase allosteric inhibitor series. Procure this intermediate to access a unique electronic and steric environment that cannot be replicated by non‑methylated or non‑brominated quinoline analogs—enabling regioselective Suzuki–Miyaura coupling and targeted SAR exploration in antimicrobial, anticancer, and antiparasitic pipelines.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.082
CAS No. 151537-92-7
Cat. No. B2394023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-5-nitroquinoline
CAS151537-92-7
Molecular FormulaC10H7BrN2O2
Molecular Weight267.082
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3
InChIKeyRFTVAXCFWFXWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-methyl-5-nitroquinoline (CAS 151537-92-7): Core Properties and Procurement-Relevant Specifications


8-Bromo-2-methyl-5-nitroquinoline (CAS 151537-92-7) is a tri-substituted quinoline derivative bearing bromine at the 8-position, a methyl group at the 2-position, and a nitro group at the 5-position on the bicyclic aromatic scaffold. This substitution pattern yields a molecular formula of C10H7BrN2O2 and a molecular weight of approximately 267.08 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting antimicrobial, anticancer, and antiviral indications, as well as in materials science applications requiring polyfunctionalized heteroaromatic building blocks . Its distinct substitution pattern provides unique reactivity profiles for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions compared to non-methylated or non-brominated quinoline analogs.

Why 8-Bromo-2-methyl-5-nitroquinoline Cannot Be Interchanged with Generic 5-Nitroquinoline or 8-Bromoquinoline Analogs


The substitution pattern of 8-Bromo-2-methyl-5-nitroquinoline—specifically the concurrent presence of a bromine at C8, a methyl at C2, and a nitro at C5—dictates a unique electronic and steric environment that profoundly influences both its chemical reactivity and biological target engagement [1]. SAR studies on 5-nitroquinoline derivatives demonstrate that modifications to the quinoline core, such as the addition of electron-donating substituents, alter one-electron reduction potentials by up to 100 mV, which directly correlates with hypoxia-selective cytotoxicity and nitroreduction rates [2]. Furthermore, the presence of bromine at the 8-position has been shown to confer enhanced antiviral properties compared to other halogen substitution patterns in quinoline-based HIV-1 integrase allosteric inhibitors [3]. Generic substitution with unsubstituted quinoline, 2-methylquinoline alone, or 8-bromoquinoline without the 5-nitro group would eliminate these critical electronic effects, potentially leading to divergent synthetic outcomes in cross-coupling reactions or loss of desired biological activity in target-based assays.

Quantitative Differentiation Evidence for 8-Bromo-2-methyl-5-nitroquinoline Relative to Key Analogs


Cytotoxicity Profile in Cancer Cell Lines: 8-Bromo-2-methyl-5-nitroquinoline vs. 6-Bromo-5-nitroquinoline and 5-Fluorouracil

In comparative cytotoxicity studies, 8-Bromo-2-methyl-5-nitroquinoline demonstrated distinct cell line selectivity relative to its positional isomer 6-Bromo-5-nitroquinoline and the clinical reference drug 5-fluorouracil (5-FU) [1]. While 6-Bromo-5-nitroquinoline showed high antiproliferative activity comparable to 5-FU across multiple cell lines [1], 8-Bromo-2-methyl-5-nitroquinoline exhibited a differentiated IC50 profile with values of 15 µM (HeLa), 10 µM (MCF-7), and 12 µM (A549), indicating varying sensitivity across cancer types . This differential cytotoxicity pattern suggests that the 2-methyl substitution in combination with the 8-bromo and 5-nitro groups modulates target engagement differently than the 6-bromo analog.

Anticancer Cytotoxicity Quinoline Derivatives

Synthetic Utility: Bromine at C8 Enables Pd-Catalyzed Cross-Coupling for Diversification

The bromine substituent at the C8 position of 8-Bromo-2-methyl-5-nitroquinoline serves as an orthogonal synthetic handle for Pd-catalyzed Suzuki-Miyaura and direct C–H arylation reactions, enabling regioselective introduction of aryl and heteroaryl moieties [1]. This reactivity has been explicitly demonstrated for 8-bromo-5-nitroquinoline as a starting material in one-pot sequential coupling reactions to access 8-heteroaryl nitroxoline analogues [1]. In contrast, non-halogenated 5-nitroquinoline derivatives lack this cross-coupling potential, while 6-bromo analogs exhibit different regioselectivity in coupling reactions due to altered electronic effects from the adjacent nitro group. The 2-methyl group further modulates electron density on the quinoline ring, potentially influencing coupling efficiency and product yields.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Hypoxia-Selective Cytotoxicity Potential: 5-Nitroquinoline Scaffold Confers Bioreductive Activity

The 5-nitroquinoline core is a privileged scaffold for hypoxia-selective cytotoxins (HSCs), with 4-(alkylamino)-5-nitroquinoline derivatives exhibiting 20–60-fold selectivity for hypoxic tumor cells over normoxic cells in vitro [1][2]. The cytotoxic potency of 5-nitroquinolines is enhanced up to 60-fold under hypoxic conditions (0% oxygen) compared to aerobic conditions (20% oxygen) [2]. Importantly, the introduction of electron-donating substituents—such as the 2-methyl group present in 8-Bromo-2-methyl-5-nitroquinoline—lowers the one-electron reduction potential by up to 100 mV relative to unsubstituted 5-nitroquinoline, which modulates the rate of nitroreduction and thus hypoxic selectivity [1]. In contrast, quinoline derivatives lacking the 5-nitro group (e.g., 8-bromoquinoline, 2-methylquinoline) show no hypoxia-selective bioreductive activity, as the nitro group is essential for enzymatic reduction under low oxygen tension [2].

Hypoxia Bioreductive Drugs Antitumor

Antiviral Activity Profile: 8-Bromo Substitution Enhances HIV-1 Integrase Inhibition Relative to Other Halogen Positions

In structure-activity relationship (SAR) studies of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the addition of bromine at the 8-position conferred superior antiviral properties compared to bromine substitution at the 6-position [1]. Specifically, 8-bromo substitution maintained or enhanced inhibitory potency, whereas modifications at other positions resulted in significant loss of antiviral activity [1]. This positional sensitivity underscores the critical importance of the 8-bromo group for target engagement in the integrase allosteric binding pocket. 8-Bromo-2-methyl-5-nitroquinoline contains this essential 8-bromo substituent, positioning it as a more promising scaffold for antiviral SAR exploration than analogs with bromine at alternative positions or without bromine substitution.

Antiviral HIV-1 Integrase Allosteric Inhibitors

Antiparasitic Activity: 5-Nitroquinoline Scaffold Shows Potent Anti-Toxoplasma and Anti-Plasmodium Effects

5-Nitroquinoline derivatives have demonstrated potent antiprotozoal activity against Toxoplasma gondii and Plasmodium falciparum [1]. In a screening study of compounds related to the antitumor quinoline NSC3852 (5-nitroso-8-quinolinol), several 5-substituted quinoline derivatives inhibited T. gondii tachyzoite propagation at ≤1 µM, with the most potent compound achieving an EC50 of 80 nM [1]. The same compound inhibited P. falciparum growth in human red blood cells with an EC50 of 1.3 µM [1]. The study identified that the active compounds share a common structural feature: nitrogen substituents in the ring-5 position [1]. 8-Bromo-2-methyl-5-nitroquinoline contains this essential 5-nitro group, positioning it within the active pharmacophore class for antiparasitic applications. In contrast, quinoline derivatives lacking the 5-nitro substitution (e.g., 8-bromoquinoline, 2-methylquinoline) would not be expected to exhibit this antiparasitic activity.

Antiparasitic Toxoplasma gondii Plasmodium falciparum

Biological Target Engagement: iNOS Inhibition Activity of 8-Bromo-2-methyl-5-nitroquinoline Derivatives

Binding affinity data from the BindingDB database indicates that 8-Bromo-2-methyl-5-nitroquinoline derivatives have been evaluated for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. While specific Ki or IC50 values for the parent compound are not publicly available, the inclusion of this compound in iNOS inhibition assays suggests its potential as a modulator of nitric oxide production [1]. This enzyme target is relevant for inflammatory diseases and certain cancer types. In contrast, 8-Bromo-5-nitroquinoline (lacking the 2-methyl group) has been reported to exhibit collagenase inhibition and anti-leishmanial activity but no specific iNOS inhibition data . The differential target engagement profiles suggest that the 2-methyl substitution may influence selectivity for iNOS over other metalloenzymes.

iNOS Inflammation Enzyme Inhibition

Recommended Research and Industrial Applications for 8-Bromo-2-methyl-5-nitroquinoline Based on Evidence


Hypoxia-Targeted Anticancer Drug Discovery Programs

Given the established 20–60-fold hypoxic selectivity of 5-nitroquinoline scaffolds [1][2] and the demonstrated modulation of reduction potential by electron-donating substituents like the 2-methyl group [1], 8-Bromo-2-methyl-5-nitroquinoline is an appropriate starting scaffold for designing bioreductive prodrugs targeting hypoxic tumor microenvironments. The compound's bromine at C8 provides a synthetic handle for introducing additional functionality to optimize pharmacokinetic properties while retaining the essential 5-nitro bioreductive trigger.

Antiviral Lead Optimization for HIV-1 Integrase Allosteric Inhibition

The 8-bromo substitution pattern has been shown to confer superior antiviral properties in quinoline-based HIV-1 integrase allosteric inhibitors compared to 6-bromo or non-brominated analogs [3]. 8-Bromo-2-methyl-5-nitroquinoline incorporates this critical structural feature and can serve as a core scaffold for systematic SAR exploration to identify potent, selective integrase inhibitors.

Antiparasitic Screening Cascades for Toxoplasmosis and Malaria

5-Nitroquinoline derivatives have demonstrated potent in vitro activity against Toxoplasma gondii (EC50 80 nM for lead compound) and Plasmodium falciparum (EC50 1.3 µM) [4]. The 5-nitro group is essential for this antiparasitic activity. 8-Bromo-2-methyl-5-nitroquinoline is structurally positioned for evaluation in antiparasitic screening cascades, with the bromine handle enabling subsequent SAR expansion if initial activity is confirmed.

Synthetic Methodology Development for Polyfunctionalized Quinolines

The orthogonal reactivity of the 8-bromo group enables Pd-catalyzed Suzuki-Miyaura and direct C–H arylation reactions for regioselective diversification of the quinoline scaffold [5]. The concurrent presence of the 2-methyl and 5-nitro groups provides a unique electronic environment for studying substituent effects on cross-coupling efficiency. This compound is therefore valuable for synthetic methodology research focused on polyfunctionalized heteroaromatic systems.

Quote Request

Request a Quote for 8-Bromo-2-methyl-5-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.